

3'-O-Decarbamoylirumamycin CAS number and chemical data

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Compound of Interest

Compound Name: 3'-O-Decarbamoylirumamycin

Cat. No.: B1234593

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In-Depth Technical Guide: 3'-O-Decarbamoylirumamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed mechanism of action, and relevant experimental protocols for the 20-membered macrolide antibiotic, **3'-O-Decarbamoylirumamycin**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and antifungal drug development.

Chemical and Physical Data

3'-O-Decarbamoylirumamycin is a natural product produced by the fermentation of *Streptomyces subflavus* subsp. *irumaensis*.^[1] It belongs to the irumamycin class of macrolide antibiotics and exhibits notable activity against various phytopathogenic fungi.^{[1][2]} While specific experimental data on properties such as solubility and melting point are not readily available in the public domain, the fundamental chemical data has been established.

Table 1: Chemical Data for **3'-O-Decarbamoylirumamycin**

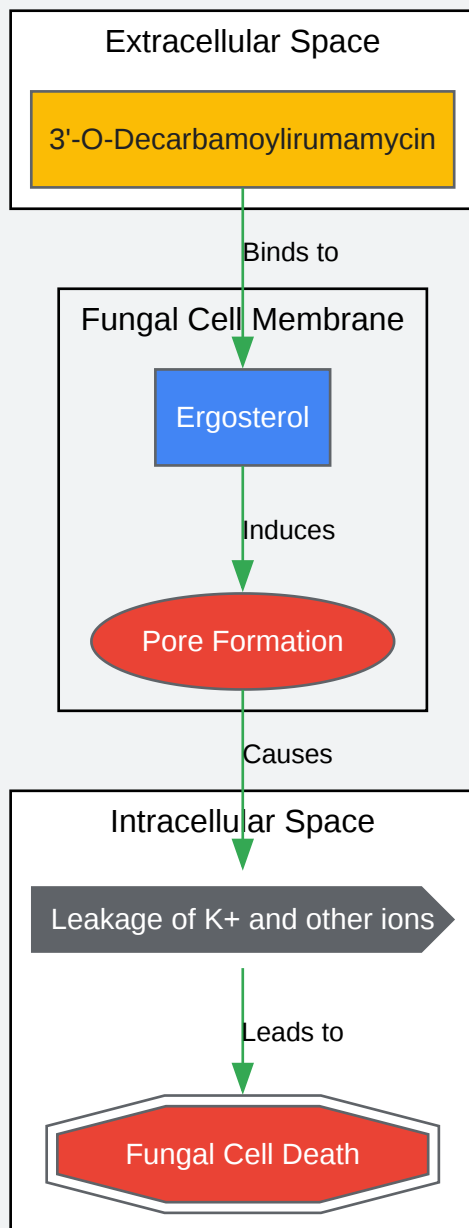
Property	Value	Source
CAS Number	99486-52-9	[1]
Molecular Formula	C40H64O11	[3]
Molecular Weight	720.93 g/mol	[3]
Appearance	Solid (form not specified)	[3]

Proposed Antifungal Mechanism and Signaling Pathway

While the specific signaling pathways affected by **3'-O-Decarbamoylirumamycin** have not been empirically elucidated, its mechanism of action can be inferred from its structural class. As a polyene macrolide, it is hypothesized to function similarly to other antifungal agents in this category. The primary mode of action for antifungal macrolides is the disruption of the fungal cell membrane integrity by targeting ergosterol, a sterol component unique to fungi.[4][5][6][7][8]

This interaction leads to the formation of pores or channels in the cell membrane, causing leakage of essential intracellular components, disruption of ionic gradients, and ultimately, cell death.[4][6] This proposed mechanism is depicted in the following signaling pathway diagram.

Proposed Mechanism of Action of 3'-O-Decarbamoylirumamycin

[Click to download full resolution via product page](#)Caption: Proposed mechanism of **3'-O-Decarbamoylirumamycin**.

Experimental Protocols

The following protocols are generalized methodologies for assessing the antifungal activity of a compound like **3'-O-Decarbamoylirumamycin** against phytopathogenic fungi. These are based on established standards for antifungal susceptibility testing and may require optimization for specific fungal species and experimental conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Preparation of Fungal Inoculum

- **Fungal Culture:** Culture the desired phytopathogenic fungus (e.g., *Pyricularia oryzae* or *Sclerotinia sclerotiorum*) on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and for a sufficient duration to promote sporulation.
- **Spore Suspension:** Harvest fungal spores by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the spores.
- **Spore Counting:** Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1×10^4 to 5×10^4 spores/mL using a hemocytometer.

Broth Microdilution Antifungal Susceptibility Assay

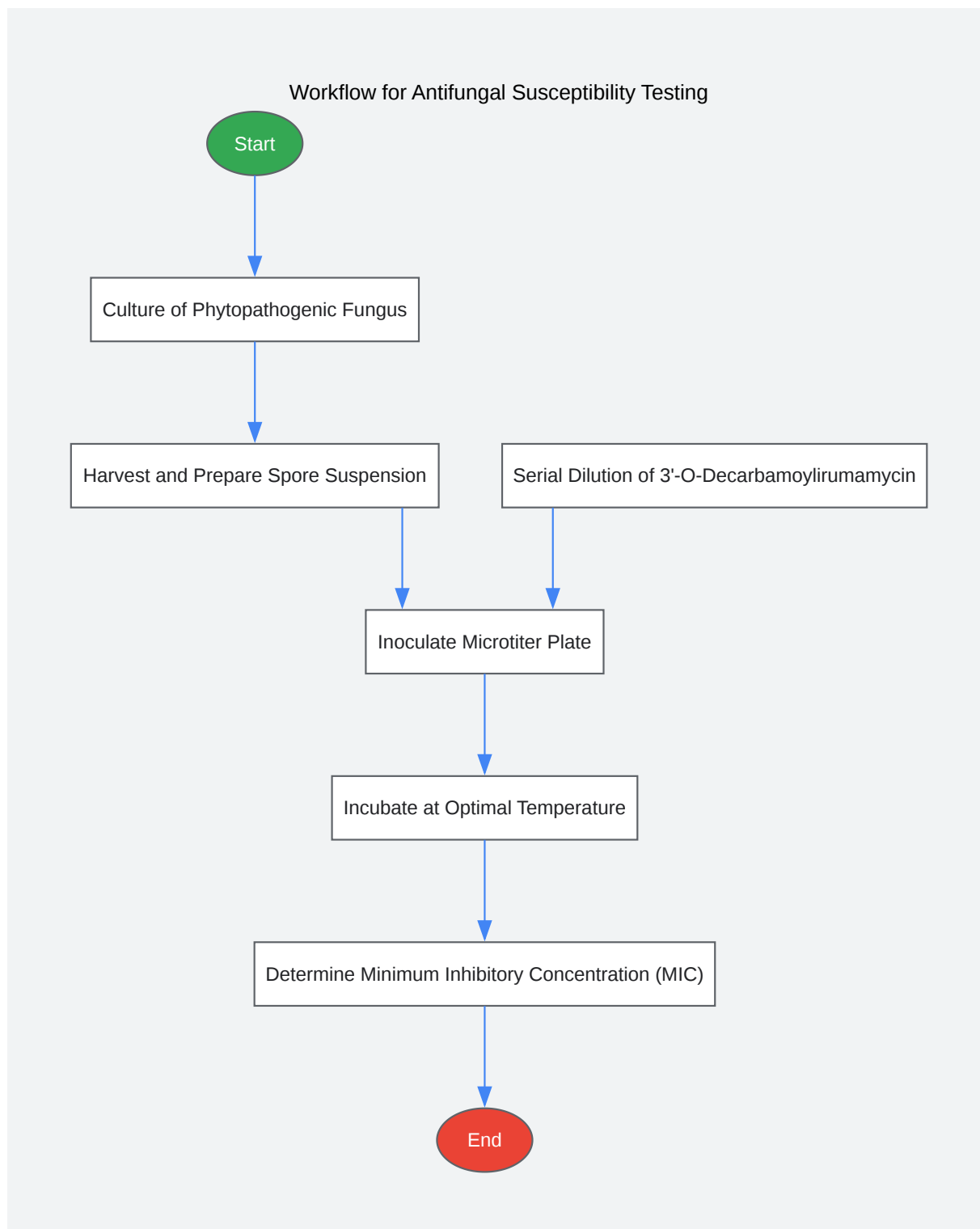
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

- **Compound Preparation:** Prepare a stock solution of **3'-O-Decarbamoylirumamycin** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- **Inoculation:** Add the prepared fungal spore suspension to each well of the microtiter plate, resulting in a final volume of 200 μ L per well. Include positive (fungus without compound) and negative (broth only) controls.
- **Incubation:** Incubate the microtiter plates at an optimal temperature for the specific fungus for 48-72 hours.

- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the antifungal susceptibility testing protocol.



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Caption: Antifungal susceptibility testing workflow.

Conclusion

3'-O-Decarbamoylirumamycin represents a promising scaffold for the development of novel antifungal agents, particularly for agricultural applications. While further research is required to fully elucidate its physicochemical properties and specific molecular targets, this guide provides a foundational understanding for researchers. The proposed mechanism of action, centered on the disruption of the fungal cell membrane, is consistent with its classification as a macrolide antibiotic. The provided experimental protocols offer a starting point for the in vitro evaluation of its antifungal efficacy. Future studies should focus on detailed structure-activity relationship analyses, elucidation of the precise molecular interactions with the fungal cell membrane, and in vivo efficacy trials.

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